N-((5-Chloropyrazin-2-yl)methyl)acetamide

説明

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is N-[(5-chloropyrazin-2-yl)methyl]acetamide , reflecting its structural components:

- A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) .

- A chlorine atom at position 5 of the pyrazine ring.

- An acetamide group (-NHC(O)CH₃) attached via a methylene bridge to position 2 of the pyrazine .

Molecular formula : C₇H₈ClN₃O

Molecular weight : 185.61 g/mol .

SMILES notation : CC(=O)NCC1=CN=C(C=N1)Cl .

The compound’s crystallographic data and 3D conformational analysis reveal a planar pyrazine ring with a dihedral angle of 12.3° between the acetamide group and the pyrazine plane, optimizing intramolecular hydrogen bonding .

Historical Context and Discovery

N-((5-Chloropyrazin-2-yl)methyl)acetamide emerged in the early 21st century as part of efforts to optimize pyrazine-based pharmacophores. Early synthetic routes involved:

- Nucleophilic substitution : Reacting 5-chloro-2-(chloromethyl)pyrazine with acetamide under basic conditions .

- Acylation : Treating (5-chloropyrazin-2-yl)methanamine with acetyl chloride in dichloromethane .

A 2018 study demonstrated its utility as a precursor for antimycobacterial agents, marking its entry into drug discovery pipelines . Advances in microwave-assisted synthesis (2024) reduced reaction times from 12 hours to 45 minutes while maintaining yields >85% .

Significance in Pyrazine Chemistry

Pyrazines are privileged scaffolds in medicinal chemistry due to their:

- Electron-deficient aromatic system , enabling π-π stacking with biological targets .

- Dual nitrogen atoms , facilitating hydrogen bonding and coordination chemistry .

This compound enhances these properties through:

- Chlorine substitution : Increases lipophilicity (ClogP = 1.2) and modulates electronic effects (Hammett σₚ = 0.23) .

- Acetamide side chain : Introduces hydrogen bond donor/acceptor capacity (calculated PSA = 58.2 Ų) .

Comparative analysis with analogs (Table 1):

Current Research Landscape

Recent studies highlight three key applications:

Antimicrobial Agents

Enzyme Inhibitors

Materials Science

- Coordination polymers : Forms luminescent Zn(II) complexes with quantum yield Φ = 0.42 .

- Semiconducting films : Thin-film transistors achieve charge mobility µ = 0.15 cm²/V·s .

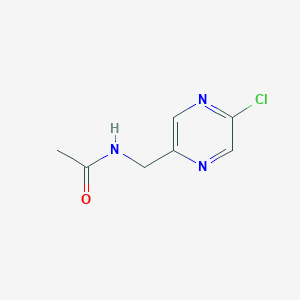

Structure

2D Structure

特性

IUPAC Name |

N-[(5-chloropyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIIRSLVEQJEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with methylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds.

化学反応の分析

Types of Reactions

N-((5-Chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include oxidized or reduced forms of the original compound.

科学的研究の応用

Chemistry

- Intermediate in Synthesis : N-((5-Chloropyrazin-2-yl)methyl)acetamide is utilized as an intermediate in synthesizing more complex molecules. Its chlorinated pyrazine structure allows for further derivatization, leading to various chemical compounds with potential applications in pharmaceuticals and materials science .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, showing promise against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Activity : There are ongoing studies exploring its potential as an anticancer agent. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, such as MDA-MB-231, which is significant for breast cancer research .

Medical Applications

- Drug Development : this compound is being explored as a potential drug candidate due to its ability to interact with biological targets, including enzymes and receptors involved in disease pathways. Its role in modulating the integrated stress response pathway is particularly noteworthy, making it a candidate for treating neurodegenerative diseases and other conditions linked to cellular stress responses .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study focused on the effects of this compound on MDA-MB-231 cells demonstrated that treatment resulted in a significant increase in apoptotic markers. The compound's ability to elevate annexin V-FITC-positive cells by over 22-fold compared to controls indicates its potential utility in cancer therapeutics .

作用機序

The mechanism of action of N-((5-Chloropyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine ring can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and biological context .

類似化合物との比較

Substituent Effects on Heterocyclic Cores

Pyrazine vs. Pyridine Derivatives :

- N-((5-Chloropyrazin-2-yl)methyl)acetamide contains a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This contrasts with pyridine-based analogues like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2), which has a single nitrogen atom in its aromatic ring.

- Biological Activity : Pyridine-containing acetamides (e.g., 5RH3, 5RGZ) exhibit binding affinities better than −22 kcal/mol to the SARS-CoV-2 main protease, attributed to interactions with residues like HIS163 and ASN142. Pyrazine derivatives may show distinct activity due to altered electronic profiles .

Chlorine Positioning :

- The 5-chloro substituent on pyrazine in the target compound differs from chlorophenyl groups in analogues like N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide (). Chlorine on aromatic rings generally enhances lipophilicity and metabolic stability. However, its position on pyrazine versus benzene/thiophene may influence steric hindrance and target selectivity .

Aromatic Systems and Conformational Analysis

- Naphthalene vs. Pyrazine Systems : Compounds like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide () feature fused aromatic systems (naphthalene), which adopt dihedral angles of ~81–84° relative to adjacent benzene rings. In contrast, pyrazine’s planar structure may reduce steric strain, favoring tighter binding in enzymatic pockets .

- Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are common in naphthalene-based acetamides ().

Physicochemical Properties

- Solubility and pKa : Thiazolyl acetamides (e.g., N-(5-(chloromethyl)thiazol-2-yl)acetamide , ) have predicted pKa values of ~9.46, suggesting moderate basicity. Pyrazine’s electron-withdrawing nature may lower the pKa of the target compound, increasing solubility in acidic environments .

- Thermodynamic Stability : Trichloroethyl-substituted acetamides (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide , ) exhibit high stability due to bulky substituents. The pyrazine derivative’s stability may rely on resonance within the heterocycle and minimized steric clashes .

生物活性

N-((5-Chloropyrazin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol. Its structure includes a chlorinated pyrazine moiety, which enhances its reactivity and biological interactions. The presence of the acetamide group contributes to its solubility and potential as a drug candidate .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The chloropyrazine ring may bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The compound's activity can be compared with similar compounds to assess its relative efficacy.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 15.6 | Antibacterial |

| N-((5-Bromopyrazin-2-yl)methyl)acetamide | 20.1 | Antibacterial |

| N-((5-Fluoropyrazin-2-yl)methyl)acetamide | 18.3 | Antibacterial |

Table 1: Comparison of antimicrobial activity (IC50 values) of related compounds .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against breast cancer cells (MDA-MB-231).

Case Study: MDA-MB-231 Cell Line

- Experimental Design : Cells were treated with varying concentrations of this compound.

- Results : A dose-dependent increase in apoptosis was observed, with a notable increase in annexin V-FITC positive cells from 0.18% to 22.04% at the highest concentration tested .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of this compound. Preliminary assessments suggest that the compound does not exhibit significant genotoxicity or carcinogenicity based on available in vitro and in vivo studies . However, further comprehensive toxicity studies are necessary to fully understand its safety profile.

Q & A

Basic: What are the common synthetic routes for N-((5-Chloropyrazin-2-yl)methyl)acetamide?

Methodological Answer:

The synthesis typically involves condensation reactions under solvent-free or reflux conditions. For example:

- Solvent-free method : Reacting aldehydes, β-naphthol, and acetamide in the presence of phenylboronic acid as a catalyst at 393 K for 7 hours (monitored by TLC) .

- Chloroacetyl chloride route : Refluxing amines (e.g., 2-amino-oxadiazoles) with chloroacetyl chloride in triethylamine, followed by recrystallization .

- C-amidoalkylation : Introducing chloroacetamide groups via trichloroethyl intermediates under controlled conditions .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹) .

- NMR : Assigns proton environments (e.g., CH₂ groups at δ 3.8–4.2 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 78–84° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, O–H⋯O) .

Advanced: How can contradictions in crystallographic data between derivatives be resolved?

Methodological Answer:

Contradictions in dihedral angles or hydrogen-bonding patterns arise from substituent effects. Strategies include:

- Refinement with SHELXL : Adjusts atomic displacement parameters and validates data against high-resolution structures .

- Comparative analysis : Cross-referencing with Cambridge Structural Database entries (e.g., CSD codes for similar acetamides) to identify substituent-induced steric or electronic effects .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯O vs. C–H⋯Cl contacts) to explain packing differences .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key variables to optimize:

- Catalyst loading : Phenylboronic acid (1.5 mmol) enhances condensation efficiency in solvent-free syntheses .

- Solvent selection : Ethanol or chloroform-acetone mixtures improve recrystallization outcomes .

- Temperature control : Reflux at 353–393 K balances reaction rate and byproduct formation .

- Monitoring : TLC or HPLC tracks intermediate conversion to minimize side products .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

- HOMO-LUMO analysis : Calculates energy gaps (e.g., ~4–5 eV) to assess charge-transfer potential and nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich (O, N atoms) and electron-deficient (Cl, CF₃ groups) regions to predict reaction pathways .

- Docking studies : Models interactions with biological targets (e.g., enzymes) using software like AutoDock, though experimental validation is required.

Advanced: How are hydrogen-bonding networks analyzed in crystal structures?

Methodological Answer:

- SHELX refinement : Assigns hydrogen atoms geometrically (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and refines thermal parameters .

- Hydrogen-bond metrics : Measure distances (2.8–3.2 Å for O–H⋯O) and angles (150–170°) to classify strong vs. weak interactions .

- Packing diagrams : Visualize 3D networks (e.g., intramolecular N–H⋯O vs. intermolecular O–H⋯O) using Mercury or Olex2 .

Basic: How are intermediates purified during synthesis?

Methodological Answer:

- Recrystallization : Use ethanol, pet-ether, or chloroform-acetone mixtures to isolate pure solids .

- Column chromatography : Separate isomers or byproducts using silica gel and ethyl acetate/hexane gradients .

- TLC-guided extraction : Monitor fractions (Rf values) to pool target intermediates .

Advanced: What strategies validate the compound’s biological activity in academic research?

Methodological Answer:

- Enzyme inhibition assays : Test against lipoxygenase or antimicrobial targets using spectrophotometric methods (e.g., IC₅₀ determination) .

- Cellular studies : Assess cytotoxicity via MTT assays, correlating results with structural features (e.g., chloro-substituent effects) .

- SAR analysis : Modify substituents (e.g., pyrazine vs. pyridine rings) and compare activity trends .

Basic: How is the compound’s stability assessed under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for stable derivatives) .

- pH stability tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light exposure studies : Use UV-Vis spectroscopy to detect photolytic byproducts .

Advanced: How are reaction mechanisms elucidated for novel derivatives?

Methodological Answer:

- Isotopic labeling : Track atom migration using ¹³C/²H isotopes in NMR .

- Kinetic studies : Determine rate laws (e.g., pseudo-first-order) under varying concentrations .

- DFT calculations : Model transition states and activation energies (e.g., for amide bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。